Home > Products > Screening Compounds P55453 > 4-[2-(4-quinolinyl)vinyl]phenol
4-[2-(4-quinolinyl)vinyl]phenol -

4-[2-(4-quinolinyl)vinyl]phenol

Catalog Number: EVT-7910102
CAS Number:
Molecular Formula: C17H13NO
Molecular Weight: 247.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-[2-(4-quinolinyl)vinyl]phenol is an organic compound characterized by the molecular formula C17H13NOC_{17}H_{13}NO. It contains a quinoline ring linked to a vinyl group, which is further connected to a phenolic structure. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, and medicine.

Source

The compound can be synthesized through specific chemical reactions involving 4-quinolinecarboxaldehyde and 4-hydroxybenzaldehyde, typically in the presence of a base such as sodium hydroxide. This synthesis route highlights its accessibility for research and industrial applications .

Classification

4-[2-(4-quinolinyl)vinyl]phenol is classified as an organic compound with notable features that include its aromaticity and the presence of both a phenolic and a quinoline moiety. It falls under the category of vinyl phenols, which are known for their diverse reactivity and utility in organic synthesis.

Synthesis Analysis

Methods

The synthesis of 4-[2-(4-quinolinyl)vinyl]phenol generally involves a condensation reaction between 4-quinolinecarboxaldehyde and 4-hydroxybenzaldehyde. The reaction is typically conducted under reflux conditions in solvents such as ethanol or methanol.

Technical Details

  1. Reactants:
    • 4-Quinolinecarboxaldehyde
    • 4-Hydroxybenzaldehyde
    • Sodium hydroxide (as a base)
  2. Reaction Conditions:
    • The reactants are mixed and refluxed in an appropriate solvent for several hours to facilitate the formation of the desired compound.
    • The reaction proceeds through a nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon of the aldehyde, leading to the formation of a vinyl bond.
  3. Yield Optimization:
    • To improve yields, factors such as temperature, reaction time, and concentration of reactants can be adjusted.
Molecular Structure Analysis

Structure

The molecular structure of 4-[2-(4-quinolinyl)vinyl]phenol features:

  • A quinoline ring system that contributes to its aromatic character.
  • A vinyl group that enhances its reactivity.
  • A hydroxyl group from the phenol that can participate in various chemical reactions.

Data

  • Molecular Formula: C17H13NOC_{17}H_{13}NO
  • Molecular Weight: 247.291 g/mol
  • Density: 1.246 g/cm³
  • Boiling Point: 443.4 °C at 760 mmHg
  • Flash Point: 222 °C .
Chemical Reactions Analysis

Types of Reactions

4-[2-(4-quinolinyl)vinyl]phenol can undergo several types of chemical reactions:

  1. Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
  2. Reduction: The vinyl group can be reduced to yield ethyl derivatives.
  3. Substitution: The phenolic ring can engage in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Technical Details

  • Common Reagents:
    • For oxidation: Potassium permanganate or chromium trioxide.
    • For reduction: Palladium on carbon under hydrogen gas.
    • For substitution: Concentrated nitric acid mixed with sulfuric acid for nitration; bromine or chlorine with a Lewis acid for halogenation .
Mechanism of Action

The mechanism of action for 4-[2-(4-quinolinyl)vinyl]phenol primarily involves its ability to interact with various molecular targets through non-covalent interactions. Its photoactive properties allow it to undergo proton transfer and molecular rearrangement, leading to changes in luminescent properties. This behavior is crucial for applications in stimuli-responsive materials and optical sensors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and methanol.

Chemical Properties

  • Reactivity: Exhibits reactivity typical of both phenolic compounds and alkenes.
  • Stability: Stable under standard conditions but may decompose under extreme temperatures or in the presence of strong oxidizing agents.
Applications

4-[2-(4-quinolinyl)vinyl]phenol has been explored for various scientific uses:

  1. Chemistry: Acts as a building block for synthesizing more complex organic molecules.
  2. Biology: Investigated as a fluorescent probe due to its photoactive properties.
  3. Medicine: Studied for potential therapeutic activities, including antimicrobial and anticancer effects.
  4. Industry: Utilized in developing photoactive materials and sensors, particularly within optoelectronics .

This compound represents a significant area of interest due to its unique structural features and versatile applications across multiple disciplines.

Mechanistic Insights into Anti-Angiogenic Activity of 4-[2-(4-Quinolinyl)vinyl]phenol

Chemical Name: (E)-2-(2-Quinolin-2-yl-vinyl)-benzene-1,4-diol HClSynonyms: Q8, Quininib analogue

Role in Ocular Neovascular Pathologies

Ocular neovascularization—the pathological growth of leaky, immature blood vessels in eye structures—is a hallmark of vision-threatening conditions including neovascular age-related macular degeneration (nAMD), proliferative diabetic retinopathy (PDR), and retinopathy of prematurity (ROP) [9]. Current anti-VEGF biologics (e.g., bevacizumab) show limited efficacy, with ∼46% of diabetic macular edema patients requiring supplemental treatments due to intrinsic or acquired resistance [2] [4].

4-[2-(4-Quinolinyl)vinyl]phenol (designated Q8 in studies) represents a novel therapeutic strategy by targeting VEGF-independent pathways. Crucially, Q8 exerts additive effects when combined with bevacizumab, enhancing antiangiogenic responses beyond monotherapy limitations. This synergy arises from Q8's distinct mechanism: while bevacizumab sequesters soluble VEGF, Q8 suppresses cellular production of VEGF, ICAM-1, and VCAM-1—proangiogenic factors implicated in vessel destabilization and inflammatory recruitment [1] [2].

Table 1: Current Therapeutic Approaches for Ocular Neovascular Pathologies

Therapy ClassMechanism of ActionLimitationsQ8's Complementary Action
Anti-VEGF biologicsNeutralize soluble VEGFResistance development; repeated injectionsReduces endothelial VEGF synthesis
Laser photocoagulationAblates ischemic retinaPeripheral vision loss; macular edema riskTargets molecular drivers without tissue destruction
Photodynamic therapyVerteporfin activation occludes vesselsAcute exudative maculopathy riskNon-photosensitizing; inhibits neovascular signaling

Inhibition of Hyaloid Vasculature Development in Zebrafish Models

Zebrafish (Danio rerio), particularly transgenic Tg(fli1:EGFP) embryos, provide a robust in vivo model for quantifying developmental angiogenesis due to optical transparency and genetic tractability [6]. The hyaloid vasculature—a transient ocular network nourishing the developing lens and retina—progresses through three morphogenetic stages:

  • Stage I: Precursor cell recruitment to the lens
  • Stage II: Branched network formation
  • Stage III: Network refinement and maturation [6]

Q8 potently disrupts this process. In dose-response assays, Q8 inhibited intersegmental vessel (ISV) development by:

  • 75% at 1 µM (vs. 30% for analogue Q18)
  • 12.4% at 0.5 µM (the lowest effective concentration among screened analogues) [1]

Table 2: Potency of Quininib Analogues in Zebrafish ISV Assay

CompoundStructureMax Efficacy (ISV Inhibition)Lowest Active Concentration
Q8Dihydroxyphenyl with ethene linker75%0.5 µM
Q18Z-enantiomer of quininib30%1 µM
Q22Alkyne linkerEquivalent to quininib>1 µM
QuininibMonohydroxyphenyl with ethene linkerBaseline10 µM

Notably, Q8's efficacy surpassed quininib, its parent compound, by >2-fold at 1 µM. Morphological analysis confirmed specific antiangiogenic effects without non-vascular toxicity at bioactive concentrations [1] [2].

Antagonism of Cysteinyl Leukotriene Receptors (CysLT1–2)

Cysteinyl leukotrienes (cys-LTs: LTC₄, LTD₄, LTE₄) are lipid mediators of inflammation and vascular permeability signaling through G protein-coupled receptors (GPCRs). CysLT1 and CysLT2 receptors exhibit distinct expression patterns and functions:

  • CysLT1: Predominantly in spleen, leukocytes, and vascular endothelium; linked to angiogenesis and VEGF upregulation
  • CysLT2: Highly expressed in cardiac tissue; mediates vascular permeability and endothelial activation [7]

Q8 is a selective CysLT1 antagonist (IC₅₀ in micromolar range), disrupting LTD₄-induced signaling. Competitive binding assays confirmed Q8 displaces radiolabeled LTD₄ from CysLT1, but not CysLT2, explaining its specificity for angiogenesis over permeability pathways. This contrasts with earlier quininib, which antagonized both receptors non-selectively [1] [2].

Table 3: CysLT Receptor Subtypes and Q8's Pharmacological Profile

ParameterCysLT1 ReceptorCysLT2 ReceptorQ8 Activity
Agonist PotencyLTD₄ > LTC₄ > LTE₄LTC₄ = LTD₄ > LTE₄Antagonism (CysLT1-selective)
Primary TissuesSpleen, leukocytes, lung macrophagesHeart, adrenals, placentaNo significant binding
Angiogenic RoleUpregulates VEGF/ICAM-1; ERK activationModulates vascular integrityInhibits CysLT1-driven pathways

Q8's receptor antagonism translates to functional reductions in proangiogenic mediators:

  • >50% decrease in secreted ICAM-1 and VCAM-1 (endothelial adhesion molecules)
  • Suppressed VEGF synthesis in human microvascular endothelial cells (HMEC-1) [1]

Modulation of ERK Phosphorylation and Downstream Signaling

CysLT1 activation triggers ERK/MAPK phosphorylation—a key pathway for endothelial proliferation and migration. Q8 inhibits LTD₄-induced ERK phosphorylation in HMEC-1 cells, disrupting proliferative signals independent of VEGF [2]. This upstream modulation cascades to downstream effectors:

  • NF-κB reduction: Master transcriptional regulator of inflammatory and angiogenic genes
  • Calpain-2 suppression: Calcium-dependent protease promoting endothelial migration and tubulogenesis
  • VEGF downregulation: Secondary to NF-κB inhibition, creating a feedback loop [1]

Figure: Q8's Integrated Signaling Mechanism

CysLT1 Receptor → Q8 Antagonism  │  ↓  Inhibited ERK Phosphorylation  │  ├──→ Reduced NF-κB → Decreased VEGF/ICAM-1  │  └──→ Calpain-2 Suppression → Impaired Tubule Formation  

In vitro, this translates to multi-process inhibition:

  • Tubulogenesis: 60–80% reduction in HMEC-1 tube length
  • Migration: Impaired scratch-wound closure
  • Proliferation: Additive suppression with bevacizumab [1] [3]

Properties

Product Name

4-[2-(4-quinolinyl)vinyl]phenol

IUPAC Name

4-[(Z)-2-quinolin-4-ylethenyl]phenol

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C17H13NO/c19-15-9-6-13(7-10-15)5-8-14-11-12-18-17-4-2-1-3-16(14)17/h1-12,19H/b8-5-

InChI Key

AMPIAJAEPGYBAA-YVMONPNESA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C\C3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.